molecular formula C20H26N2O3S2 B5048266 N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B5048266
M. Wt: 406.6 g/mol
InChI Key: INWPGYNYKSFAGJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthesis would depend on the desired final product and the available starting materials. It might involve reactions such as nucleophilic substitution, electrophilic aromatic substitution, or addition reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. These groups would likely influence the overall shape of the molecule and its physical and chemical properties .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the functional groups present in the molecule. For example, the amino group could participate in acid-base reactions, the thioether group could undergo oxidation, and the aromatic ring could undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, it might have a certain solubility in water or organic solvents, a certain melting point or boiling point, and specific optical properties .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, it might interact with certain proteins or enzymes in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, it might be toxic if ingested or inhaled, or it might be a skin or eye irritant .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research might focus on testing its efficacy and safety in preclinical and clinical trials .

Properties

IUPAC Name

2-(4-methyl-N-methylsulfonylanilino)-N-[2-[(3-methylphenyl)methylsulfanyl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S2/c1-16-7-9-19(10-8-16)22(27(3,24)25)14-20(23)21-11-12-26-15-18-6-4-5-17(2)13-18/h4-10,13H,11-12,14-15H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INWPGYNYKSFAGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NCCSCC2=CC=CC(=C2)C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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